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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a detailed synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. Due to
the limited availability of direct experimental data in public literature, this document presents
predicted spectroscopic data based on the analysis of its chemical structure and comparison
with analogous compounds. This guide is intended to serve as a valuable resource for
researchers involved in the synthesis, characterization, and application of this and related
molecules in the field of drug discovery and materials science.

Chemical Structure and Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone possesses a molecular formula of C1sH1s803

and a molecular weight of 282.33 g/mol .[1] The structure features a propiophenone backbone,
substituted at the 2'-position with a glycidyl ether group. This trifunctional structure, comprising
a ketone, an ether linkage, and an epoxide ring, offers multiple sites for chemical modification,
making it an interesting candidate for further chemical synthesis and biological evaluation.

Table 1: Chemical Identifiers
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Identifier Value

1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-

IUPAC Name
phenylpropan-1-one
CAS Number 22525-95-7
Molecular Formula C1sH1803
Molecular Weight 282.33 g/mol
C1=CC=C(C=C1l)CCC(=0)C2=CC=CC=C20C
SMILES

C3CO03

InChl=1S/C18H1803/c19-17(11-10-14-6-2-1-3-
InChl 7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-
9,15H,10-13H2

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone. These predictions are derived from established principles of NMR and
IR spectroscopy and mass spectrometry fragmentation patterns of similar organic molecules.

Predicted *H NMR Data (CDClIs, 400 MHz)

Table 2: Predicted *H NMR Chemical Shifts
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
28-79 dd 1H Aromatic H (ortho to
C=0)
74-75 m 1H Aromatic H
7.1-7.3 m 7H Aromatic H's
6.9-7.0 m 2H Aromatic H's
43-4.4 dd 1H O-CHz(oxirane)
3.9-4.0 dd 1H O-CHz(oxirane)
3.3-34 m 1H CH(oxirane)
3.2-33 t 2H -CH2-C=0
29-3.0 t 2H Ph-CHz-
2.8-29 dd 1H CHz(oxirane)
27-28 dd 1H CHz(oxirane)
Predicted **C NMR Data (CDCIs, 100 MHz)
Table 3: Predicted *C NMR Chemical Shifts
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Chemical Shift (6, ppm) Assignment
~200 C=0

~157 C-0O (aromatic)
~141 Aromatic C (quaternary)
~133 Aromatic CH
~130 Aromatic CH
~128.5 Aromatic CH
~128.4 Aromatic CH
~126 Aromatic CH
~121 Aromatic CH
~112 Aromatic CH
~70 O-CH:z (ether)
~50 CH (oxirane)
~45 CH: (oxirane)
~38 -CH2-C=0

~30 Ph-CHa-

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Major IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3060 - 3030 Medium C-H stretch (aromatic)
2925 - 2850 Medium C-H stretch (aliphatic)
1685 - 1675 Strong C=0 stretch (aryl ketone)

1600, 1580, 1480

Medium-Strong

C=C stretch (aromatic)

1250 - 1200 Strong C-O-C stretch (aryl ether)
950 - 850 Medium-Strong Oxirane ring vibrations

C-H bend (ortho-disubstituted
770-730 Strong )

aromatic)

C-H bend (monosubstituted
750 - 700 Strong

aromatic)

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Major Mass-to-Charge Ratios (m/z)

m/z Interpretation
282 [M]* (Molecular lon)
225 [M - CsHsO]*
121 [CeH5-CH2-CH2-C=0]*
105 [CeHs-C=0]*
91 [C7H7]* (Tropylium ion)
77 [CeHs]*
57 [C3HsO]*
Experimental Protocols
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Synthesis of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone

This protocol is adapted from general procedures for the synthesis of aryl glycidyl ethers via
Williamson ether synthesis.

Materials:

o 2'-Hydroxy-3-phenylpropiophenone
e Epichlorohydrin

e Potassium carbonate (K2COs), anhydrous
e Acetone, anhydrous

o Ethyl acetate

» Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
e Round-bottom flask

» Reflux condenser

e Magnetic stirrer

e Separatory funnel

Rotary evaporator

Procedure:

e To a solution of 2'-Hydroxy-3-phenylpropiophenone (1.0 eq) in anhydrous acetone in a
round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

e Add epichlorohydrin (1.5 eq) to the stirred suspension.
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e Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

» Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the residue by column chromatography on silica gel using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexane) to afford pure 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H and 3C NMR spectra should be recorded on a 400 MHz or higher field NMR
spectrometer.

e The sample should be dissolved in deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard.

» Data analysis should include the determination of chemical shifts, integration, and coupling
constants.

Infrared (IR) Spectroscopy:
e The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
e The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):
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e Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

e The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-
MS).

e The molecular ion peak and fragmentation pattern should be analyzed to confirm the
structure.

Visualization of Experimental Workflow

Synthesis

anylmethoxy)-3-phenylpropiophenone

Pure 2-(Oxir

Click to download full resolution via product page

Caption: Synthetic and characterization workflow for 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a detailed
synthetic protocol for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone. While direct
experimental data remains to be published, the information presented herein offers valuable
guidance for researchers working with this compound. The synthetic route is robust and relies
on standard organic chemistry techniques, and the predicted spectroscopic data provides a
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reliable benchmark for the characterization of the synthesized product. This document aims to
facilitate further research and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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